molecular formula C17H18N4OS B2797725 N-[4-(pyridin-2-yl)piperazine-1-carbothioyl]benzamide CAS No. 496054-72-9

N-[4-(pyridin-2-yl)piperazine-1-carbothioyl]benzamide

Cat. No.: B2797725
CAS No.: 496054-72-9
M. Wt: 326.42
InChI Key: RAVASIPVIJETDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of N-[4-(pyridin-2-yl)piperazine-1-carbothioyl]benzamide involves several steps. One common synthetic route includes the reaction of 4-pyridin-2-ylpiperazine with benzoyl chloride in the presence of a base, followed by the addition of a thiocarbonyl reagent . The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

N-[4-(pyridin-2-yl)piperazine-1-carbothioyl]benzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-(pyridin-2-yl)piperazine-1-carbothioyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(pyridin-2-yl)piperazine-1-carbothioyl]benzamide involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential biochemical pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N-[4-(pyridin-2-yl)piperazine-1-carbothioyl]benzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-(4-pyridin-2-ylpiperazine-1-carbothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c22-16(14-6-2-1-3-7-14)19-17(23)21-12-10-20(11-13-21)15-8-4-5-9-18-15/h1-9H,10-13H2,(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVASIPVIJETDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=S)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.